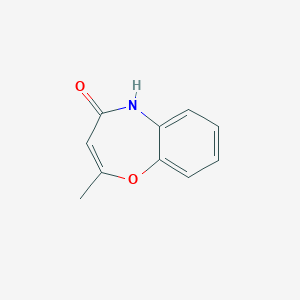![molecular formula C9H18O2S2Si B12565809 {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182417-47-6](/img/structure/B12565809.png)
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a dithiolane ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves the reaction of disodium alk-1-ene-1,1-dithiolate with 1,2-dichloroalkanes. This reaction is carried out in a one-pot mode, often in the presence of a solvent such as dimethylformamide (DMF) or water. The reaction conditions include refluxing the mixture with vigorous stirring for several hours to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts such as triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) can enhance the efficiency of the reaction. Additionally, environmentally friendly methods that avoid toxic solvents and catalysts are being developed to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in the formation of various organosilicon compounds .
Scientific Research Applications
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane involves its interaction with molecular targets through its dithiolane ring and trimethylsilyl group. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: Compounds with a similar dithiolane ring structure but different substituents.
1,3-Dithianes: Analogous compounds with a six-membered ring containing two sulfur atoms.
1,3-Dithietanes: Compounds with a four-membered ring containing two sulfur atoms
Uniqueness
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is unique due to the presence of both a dithiolane ring and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
182417-47-6 |
|---|---|
Molecular Formula |
C9H18O2S2Si |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)ethoxymethoxy-trimethylsilane |
InChI |
InChI=1S/C9H18O2S2Si/c1-14(2,3)11-8-10-5-4-9-12-6-7-13-9/h4H,5-8H2,1-3H3 |
InChI Key |
QDACRICCZKMHTA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCOCC=C1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



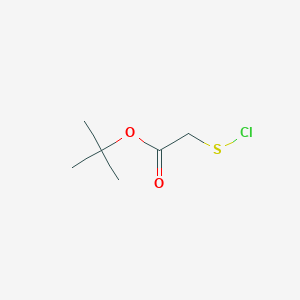

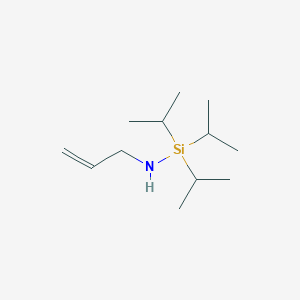
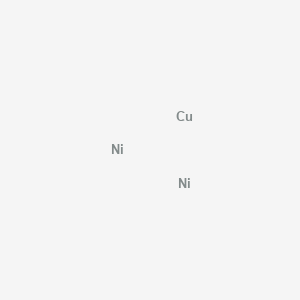


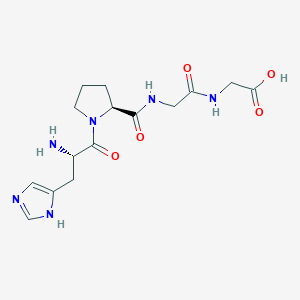
![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)
